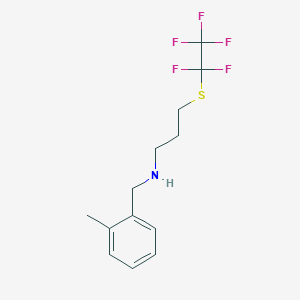

(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the second position and an amine group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be achieved through a multi-step process:

Starting Materials: The synthesis begins with 2-methylbenzyl chloride and 3-mercaptopropylamine.

Formation of Intermediate: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-mercaptopropylamine to form (2-methylbenzyl)-(3-mercaptopropyl)-amine.

Introduction of Pentafluoroethyl Group: The intermediate is then reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to introduce the pentafluoroethylsulfanyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

Substitution: The benzyl and pentafluoroethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine oxides or reduced amine derivatives.

Substitution: Halogenated derivatives of the benzyl or pentafluoroethyl groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorine content or sulfur functionality.

Biology

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Medicine

Diagnostics: It can be used in diagnostic imaging or as a marker in various medical tests.

Industry

Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.

Electronics: Its unique properties can be utilized in the production of electronic materials or components.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine depends on its application:

Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: Its incorporation into materials can alter physical properties such as hydrophobicity, thermal stability, or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

(2-Methyl-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but lacks the fluorine atoms, resulting in different chemical and physical properties.

(2-Methyl-benzyl)-(3-pentafluoroethyl-propyl)-amine:

Uniqueness

Fluorine Content: The presence of pentafluoroethyl group imparts unique properties such as increased lipophilicity and metabolic stability.

Sulfur Functionality: The sulfur atom provides additional reactivity, making the compound versatile in various chemical reactions.

Biological Activity

The compound (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a novel chemical entity with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16F5N

- Molecular Weight : 303.27 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the pentafluoroethylsulfanyl group may enhance lipophilicity, potentially increasing membrane permeability and influencing bioactivity.

Efficacy in Biological Assays

- Antiparasitic Activity : The compound has shown promise as a long-term control agent for ectoparasites in veterinary applications. In studies, it demonstrated significant efficacy against common ectoparasites, suggesting potential for use in animal health products .

- Enzyme Inhibition : Research indicates that the compound acts as an inhibitor of phosphodiesterase (PDE), particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune response modulation .

Case Study 1: Ectoparasite Control

A study evaluated the effectiveness of this compound in controlling ectoparasites in livestock. The results indicated a significant reduction in parasite load within two weeks of treatment, with minimal side effects observed in the animals .

Case Study 2: PDE Inhibition and Anti-inflammatory Effects

In vitro assays demonstrated that the compound effectively inhibited PDE4 activity, leading to increased cAMP levels. This resulted in reduced inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

| Property/Activity | This compound | Other Known Compounds |

|---|---|---|

| Molecular Weight | 303.27 g/mol | Varies |

| Ectoparasite Efficacy | High | Moderate to High |

| PDE4 Inhibition | Yes | Yes |

| Application Area | Veterinary Medicine | Human Medicine |

Properties

Molecular Formula |

C13H16F5NS |

|---|---|

Molecular Weight |

313.33 g/mol |

IUPAC Name |

N-[(2-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C13H16F5NS/c1-10-5-2-3-6-11(10)9-19-7-4-8-20-13(17,18)12(14,15)16/h2-3,5-6,19H,4,7-9H2,1H3 |

InChI Key |

CQSBEBASYCWINT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNCCCSC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.